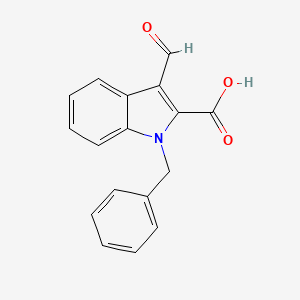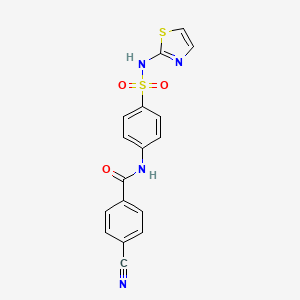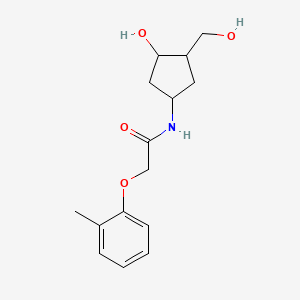
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and has since been the subject of numerous scientific studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide involves the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one with o-toluidine followed by acetylation of the resulting product.
Starting Materials
3-hydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one, o-toluidine, acetic anhydride, pyridine, sodium acetate, wate
Reaction
Step 1: Dissolve 3-hydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one (1.0 g, 7.0 mmol) and o-toluidine (1.2 g, 10.5 mmol) in acetic anhydride (10 mL) and add pyridine (1.5 mL)., Step 2: Heat the reaction mixture at 80°C for 4 hours., Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL)., Step 4: Extract the product with ethyl acetate (3 x 50 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product., Step 6: Dissolve the crude product in acetic anhydride (10 mL) and add sodium acetate (1.0 g, 12.2 mmol)., Step 7: Heat the reaction mixture at 80°C for 2 hours., Step 8: Cool the reaction mixture to room temperature and pour it into water (50 mL)., Step 9: Extract the product with ethyl acetate (3 x 50 mL)., Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide.
Mechanism Of Action
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 works by activating an enzyme called soluble guanylate cyclase (sGC), which is involved in the regulation of blood vessel tone and smooth muscle contraction. By activating sGC, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 increases the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow.
Biochemical And Physiological Effects
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models.
Advantages And Limitations For Lab Experiments
One advantage of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. However, one limitation is that it can be difficult to administer in vivo, as it requires intravenous injection and has a short half-life.
Future Directions
There are several potential future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells. Other potential areas of research include its use in the treatment of pulmonary hypertension and other cardiovascular diseases, as well as its potential as a tool for studying the role of sGC in various physiological processes.
In conclusion, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 is a chemical compound that has been extensively studied for its potential therapeutic applications. It works by activating sGC and increasing the production of cGMP, which leads to vasodilation and improved blood flow. While it has several advantages as a research tool, such as its specificity for sGC, it also has limitations in terms of its administration and half-life. However, there are several potential future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272, including its use in the treatment of cancer and cardiovascular diseases.
Scientific Research Applications
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 has been studied for its potential therapeutic applications in a variety of medical conditions, including cardiovascular diseases, pulmonary hypertension, and cancer. It has been shown to have vasodilatory effects, meaning it can widen blood vessels and improve blood flow, which can be beneficial in treating conditions such as hypertension and pulmonary arterial hypertension.
properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-4-2-3-5-14(10)20-9-15(19)16-12-6-11(8-17)13(18)7-12/h2-5,11-13,17-18H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNERBWLWCSSCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2851654.png)
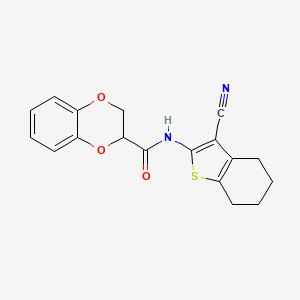
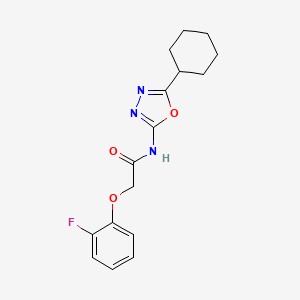
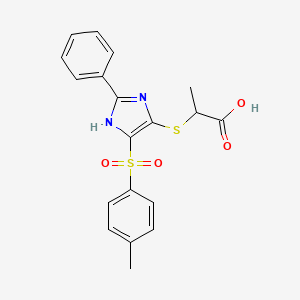
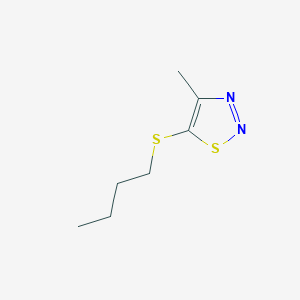
![N-ethyl-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2851664.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2851666.png)
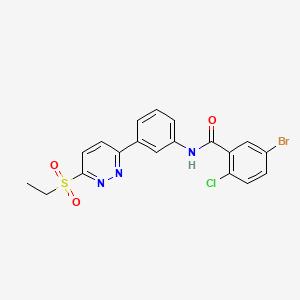
![N-(1-cyanocyclopentyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)acetamide](/img/structure/B2851669.png)
![N-(2,4-dimethylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide](/img/structure/B2851670.png)
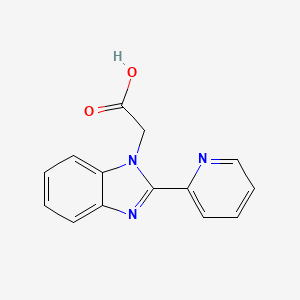
![N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2851673.png)
